molecular formula C19H21N3O5S2 B2890159 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946294-12-8

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2890159
CAS No.: 946294-12-8
M. Wt: 435.51
InChI Key: JOEDBQIERFQIHH-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine (CAS 946294-12-8) is a high-purity chemical compound supplied for non-human research applications. This molecule features a 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry due to its role as a bioisostere for carbonyl-containing groups like carboxylic acids, esters, and amides, which can improve metabolic stability . The 1,2,4-oxadiazole ring is present in several commercial drugs and exhibits a wide spectrum of biological activities, making it a valuable framework in drug discovery . Compounds containing the 1,2,4-oxadiazole moiety are frequently investigated for their antimicrobial potential, a critical area of research given the global rise of antimicrobial resistance (AMR) . Specifically, derivatives with structural similarities, such as a sulfonyl group and a trimethoxyphenyl moiety, have demonstrated promising fungicidal activities in scientific studies, inhibiting mycelia growth in various fungi . Furthermore, related piperidine-linked 1,2,4-oxadiazole structures have been identified as ligands for specific biological targets; for instance, a similar compound acts on the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis , indicating potential application in antitubercular research . With a molecular formula of C19H21N3O5S2 and a molecular weight of 435.5 g/mol, this compound is a valuable chemical tool for researchers developing novel therapeutic agents, screening for biological activity, and studying structure-activity relationships (SAR) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-25-15-6-5-14(12-16(15)26-2)18-20-19(27-21-18)13-7-9-22(10-8-13)29(23,24)17-4-3-11-28-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEDBQIERFQIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thienylsulfonyl Group: The thienylsulfonyl group is attached via a sulfonylation reaction, typically using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylsulfonyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the piperidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, making it a candidate for drug development. Its interactions with biological targets are of particular interest.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may make it useful in treating certain diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Variations and Properties

Compound Name Molecular Formula Substituents on Oxadiazole Piperidine Modification Biological Activity Source
4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine C₁₀H₁₂N₃O₂S Thien-2-yl Unmodified piperidine Not reported
Piperidine,4-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]- C₂₀H₂₁N₃O Diphenylmethyl Unmodified piperidine CRBP1 inhibition (PDB)
1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine C₂₄H₂₈N₄O₂ Diphenylmethyl Methoxymethyl side chain Retinol-binding inhibitor
Target Compound C₂₀H₂₂N₃O₅S₂ 3,4-Dimethoxyphenyl Thiophene-2-sulfonyl Inferred from analogs

Analysis :

  • The thiophene-2-sulfonyl substituent may improve aqueous solubility relative to non-sulfonylated piperidines, as seen in sulfonamide-containing drugs .

Pyrrolidinone-Oxadiazole Hybrids

Compound Name Molecular Formula Substituents on Oxadiazole Pyrrolidinone Modification Biological Activity Source
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one C₂₀H₁₈ClN₃O₄ 2-Chlorophenyl 3,4-Dimethoxyphenyl Not reported
1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one C₂₁H₂₁N₃O₅ 4-Methoxyphenyl 3,4-Dimethoxyphenyl Not reported

Analysis :

  • Replacing piperidine with a pyrrolidinone lactam (as in ) introduces a hydrogen-bond-accepting carbonyl group, which could alter bioavailability and target binding compared to the target compound’s fully saturated piperidine.
  • The absence of a sulfonyl group in these analogs may reduce membrane permeability compared to the thiophene sulfonyl-containing target .

Sulfonyl-Modified Heterocycles

Compound Name Molecular Formula Core Structure Sulfonyl Group Activity Source
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine C₉H₁₅N₃O Piperidine-oxadiazole None Not reported
Piperidine,4-[(1R)-3-[3-fluoro-4-(Methylsulfonyl)phenoxy]-1-Methylpropyl]-1-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]- C₂₀H₂₇FN₃O₄S Piperidine-oxadiazole Methylsulfonylphenoxy Not reported

Analysis :

  • The methylsulfonylphenoxy group in adds steric bulk and polarity, which could influence blood-brain barrier penetration relative to the target compound’s thiophene sulfonyl group.
  • Ethyl-substituted oxadiazole derivatives (e.g., ) lack aromatic substituents, likely reducing target affinity compared to the dimethoxyphenyl group in the target.

Biological Activity

The compound 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O7SC_{21}H_{20}N_{4}O_{7}S, with a molecular weight of approximately 440.41 g/mol. The structure incorporates a piperidine ring, an oxadiazole moiety, and a thiophene sulfonyl group, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli. The incorporation of piperidine and thiophene groups in the structure may enhance these effects due to their ability to interact with microbial cell membranes and inhibit essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AStaphylococcus aureus0.25Dhumal et al. (2021)
Compound BEscherichia coli0.50Dhumal et al. (2021)
Compound CPseudomonas aeruginosa0.75Desai et al. (2016)

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. In vitro studies demonstrated that compounds with similar structural features induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating the p53 pathway and promoting caspase-3 cleavage . The presence of the oxadiazole ring is critical for binding to specific receptors involved in cancer cell proliferation.

Case Study: Apoptotic Mechanism

In a study involving MCF-7 cells, treatment with an oxadiazole derivative led to increased expression of pro-apoptotic factors and decreased viability of cancer cells. The compound's mechanism was linked to its ability to mimic the action of Tamoxifen, a well-known breast cancer treatment .

Neuroprotective Effects

Emerging research suggests that certain oxadiazole derivatives may possess neuroprotective properties. A study indicated that derivatives with piperidine moieties showed promise in protecting neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of signaling pathways associated with neuronal survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for this compound?

  • The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .
  • Sulfonation : Introduction of the thiophene sulfonyl group via sulfonylation reagents (e.g., sulfur trioxide complexes) at controlled temperatures (0–5°C) to prevent side reactions .
  • Piperidine functionalization : Coupling the oxadiazole moiety to the piperidine ring using nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
    • Key challenges include optimizing reaction yields for sterically hindered intermediates and ensuring regioselectivity in heterocyclic ring formation .

Q. Which analytical techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the aromatic rings and piperidine backbone. For example, the 3,4-dimethoxyphenyl group shows distinct singlet peaks for methoxy protons at ~3.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for the oxadiazole and sulfonyl groups .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry; similar compounds (e.g., thiadiazole derivatives) have been structurally confirmed using this method .

Q. What are the primary biological targets of this compound?

  • The compound’s sulfonyl and oxadiazole groups suggest potential interactions with:

  • Enzymes : Serine proteases or kinases, where the sulfonyl group acts as a hydrogen bond acceptor .
  • GPCRs : The piperidine moiety may target neurotransmitter receptors (e.g., dopamine or serotonin receptors) .
    • Preliminary studies on analogs indicate inhibitory activity against acetylcholinesterase (IC50_{50} ~2.5 µM) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in oxadiazole ring formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency compared to non-polar solvents .
  • Catalyst screening : Use Lewis acids like ZnCl2_2 or Cu(OAc)2_2 to accelerate amidoxime cyclization (reported yield improvement: 15–20%) .
  • Temperature control : Maintain reflux conditions (100–120°C) for 8–12 hours to minimize byproduct formation .
  • Data contradiction : Conflicting reports on the efficacy of microwave-assisted synthesis—some studies show reduced reaction times (2–3 hours), while others report lower yields due to overheating .

Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?

  • Metabolic stability assays : Test hepatic microsomal stability to identify rapid degradation pathways (e.g., sulfonyl group oxidation) .
  • Pharmacokinetic profiling : Measure plasma protein binding and blood-brain barrier penetration using HPLC-MS. For example, analogs with thiophene sulfonyl groups show 85% plasma protein binding, reducing free drug availability .
  • Dose-response recalibration : Adjust in vivo dosing to account for bioavailability limitations observed in pharmacokinetic studies .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., acetylcholinesterase). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .
  • QSAR analysis : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity. For instance, 3,4-dimethoxy substitution improves solubility but may reduce membrane permeability .
  • MD simulations : Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Chromatography becomes impractical at >10 g scales. Switch to recrystallization using ethanol/water mixtures (reported purity: >98%) .
  • Byproduct management : Optimize workup protocols to remove unreacted sulfonyl chlorides, which can form toxic impurities .
  • Regioselectivity control : Use directing groups (e.g., nitro or methoxy) during heterocycle formation to ensure consistent regiochemistry .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility?

  • Solvent screening : Test solubility in DMSO (high), PBS (low), and simulated gastric fluid. Discrepancies arise from aggregation in aqueous buffers, which dynamic light scattering (DLS) can quantify .
  • Salt formation : Improve aqueous solubility by synthesizing hydrochloride or sodium salts of the piperidine nitrogen .

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